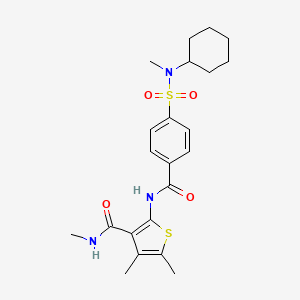
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as Mocimycin, belongs to the class of oxazole derivatives, which are known for their biological activities.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Compounds
Oxazole derivatives have been explored for their potential in designing structurally novel compounds with significant pharmacological properties. For instance, studies have reported the design and synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific oxazole carboxamides as anti-inflammatory and analgesic agents. These compounds have shown notable inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating the versatility of oxazole derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Agents
Oxazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Research into 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides has demonstrated their potential as antimicrobial agents, with certain compounds exhibiting high anti-staphylococcus activity. This highlights the application of oxazole derivatives in searching for new antimicrobial agents, showcasing their importance in addressing resistance issues and developing new therapeutic strategies (Biointerface Research in Applied Chemistry, 2020).
Synthesis of Complex Molecules
Oxazole derivatives are pivotal intermediates in the synthesis of complex molecules. The auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives using oxazole-3-carboxamide moieties has been utilized to efficiently synthesize various γ-substituted non-natural amino acids. This methodology illustrates the critical role of oxazole derivatives in facilitating the construction of complex molecular architectures, which can be applied in synthesizing bioactive molecules and natural products (Pasunooti et al., 2015).
Development of Anticancer Agents
The synthesis of oxazole derivatives has been linked to the development of anticancer agents. For example, a new and efficient method for synthesizing 2-aminothiazole-5-carbamides has been demonstrated, with applications in the efficient synthesis of the anti-cancer drug dasatinib. This underscores the potential of oxazole derivatives in the synthesis of therapeutic agents aimed at treating cancer, showcasing the compound's relevance in drug discovery and development (Chen et al., 2009).
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJISISZPFKFZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


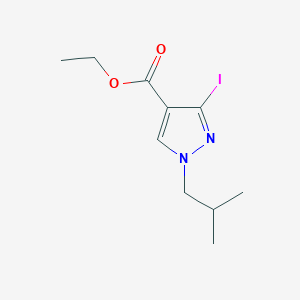
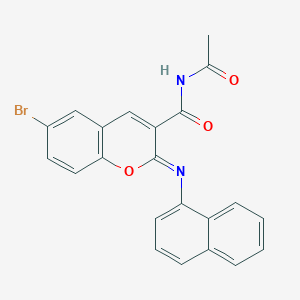
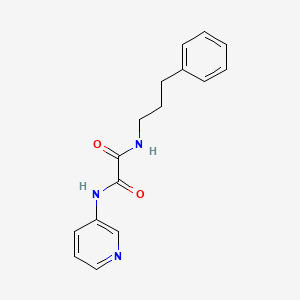

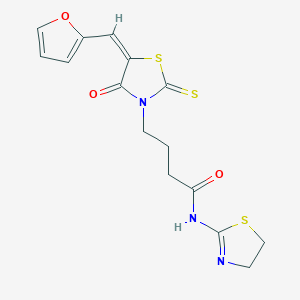

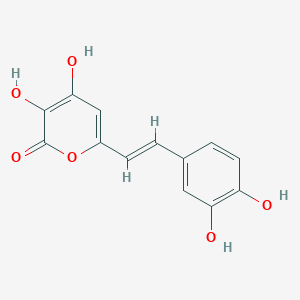
![Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate](/img/structure/B2581476.png)
![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2581479.png)

